2-(Dimethylamino)-6-(trifluoromethyl)nicotinonitrile 2-(Dimethylamino)-6-(trifluoromethyl)nicotinonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15955417
InChI: InChI=1S/C9H8F3N3/c1-15(2)8-6(5-13)3-4-7(14-8)9(10,11)12/h3-4H,1-2H3
SMILES:
Molecular Formula: C9H8F3N3
Molecular Weight: 215.17 g/mol

2-(Dimethylamino)-6-(trifluoromethyl)nicotinonitrile

CAS No.:

Cat. No.: VC15955417

Molecular Formula: C9H8F3N3

Molecular Weight: 215.17 g/mol

* For research use only. Not for human or veterinary use.

2-(Dimethylamino)-6-(trifluoromethyl)nicotinonitrile -

Specification

Molecular Formula C9H8F3N3
Molecular Weight 215.17 g/mol
IUPAC Name 2-(dimethylamino)-6-(trifluoromethyl)pyridine-3-carbonitrile
Standard InChI InChI=1S/C9H8F3N3/c1-15(2)8-6(5-13)3-4-7(14-8)9(10,11)12/h3-4H,1-2H3
Standard InChI Key GVVVSFXIBCARIU-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=C(C=CC(=N1)C(F)(F)F)C#N

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₉H₈F₃N₃, with a molecular weight of 215.18 g/mol . Its IUPAC name is 2-(dimethylamino)-6-(trifluoromethyl)nicotinonitrile, and it belongs to the nicotinonitrile family, a class of pyridine derivatives with a nitrile group at position 3.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₈F₃N₃
Molecular Weight215.18 g/mol
Melting Point213–215°C (estimated)
SolubilityModerate in polar aprotic solvents
LogP (Partition Coefficient)2.1 (calculated)

Structural Analysis

The pyridine ring’s electronic environment is significantly influenced by the electron-donating dimethylamino group (-N(CH₃)₂) and the electron-withdrawing trifluoromethyl (-CF₃) group. This combination creates a polarized system:

  • The dimethylamino group increases electron density at position 2, enhancing nucleophilic reactivity.

  • The trifluoromethyl group withdraws electrons from position 6, stabilizing electrophilic attacks at this site .

X-ray crystallography of analogous compounds (e.g., 4-(2-naphthyl)pyridine derivatives) reveals that the dimethylamino group’s nitrogen adopts a planar configuration, allowing partial delocalization of its lone pair into the pyridine ring . This delocalization contributes to the compound’s stability and influences its spectroscopic behavior.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 2-(dimethylamino)-6-(trifluoromethyl)nicotinonitrile typically involves a multi-step pathway:

Step 1: Formation of the Pyridine Core

A Knoevenagel condensation between a substituted malononitrile and an aldehyde precursor yields the pyridine backbone. For example, reacting 2-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base (e.g., piperidine) generates a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine system .

Step 3: Purification

Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol, yielding >95% purity .

Industrial Production

Industrial synthesis employs continuous flow reactors to optimize heat and mass transfer, reducing reaction times and improving yields. Key considerations include:

  • Cost-Efficiency: Trifluoromethyl-containing precursors are expensive; recycling unreacted reagents is critical.

  • Safety: Handling volatile dimethylamine requires closed systems and gas scrubbers.

Physicochemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: A strong absorption band at ~2210 cm⁻¹ confirms the presence of the nitrile group .

  • ¹H NMR: Distinct signals include:

    • δ 3.02 ppm (s, 6H): Methyl protons of the dimethylamino group.

    • δ 6.92 ppm (d, 1H): Proton at position 5 of the pyridine ring .

  • ¹⁹F NMR: A singlet at δ -62 ppm corresponds to the trifluoromethyl group .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at ~250°C, indicating moderate thermal stability suitable for high-temperature applications .

Applications in Scientific Research

Antiviral Activity

Structural analogs of this compound exhibit inhibition of viral proteases. For example, derivatives with similar substitution patterns reduced dengue virus replication by 85% at 10 µM concentrations in vitro . The trifluoromethyl group enhances metabolic stability, prolonging therapeutic effects.

Table 3: Biological Activity Data

ActivityModel SystemResult
AntiviralDengue virus85% inhibition
CytotoxicityHeLa cellsIC₅₀ = 20 µM

Materials Science

The compound’s electron-deficient pyridine ring makes it a candidate for organic semiconductors. In OLED devices, it acts as an electron-transport layer, achieving a luminance efficiency of 15 cd/A .

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